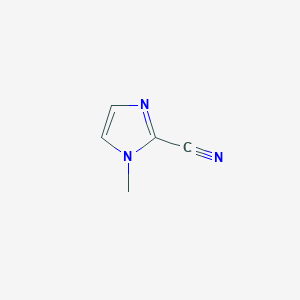

1-Methyl-1H-imidazole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHMRVLSRIYKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449472 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45515-45-5 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile from Imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Methyl-1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, imidazole. The synthesis is a two-step process involving the methylation of the imidazole ring followed by a regioselective cyanation at the C2 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound from imidazole is efficiently achieved in two sequential steps:

-

N-Methylation of Imidazole: The first step involves the methylation of the imidazole nitrogen to yield 1-methylimidazole. Various methylating agents can be employed, with methyl iodide being a common and effective choice for laboratory-scale synthesis.

-

C2-Cyanation of 1-Methylimidazole: The subsequent step is the introduction of a nitrile group at the C2 position of the 1-methylimidazole ring. This can be accomplished using a cyanating agent such as cyanogen chloride in the presence of a base.

This guide will provide detailed experimental procedures for a representative method for each of these steps.

Experimental Protocols

Step 1: Synthesis of 1-Methylimidazole from Imidazole

This protocol details the N-methylation of imidazole using methyl iodide and sodium hydroxide.

Reaction Scheme:

Materials:

-

Imidazole

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Brine solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in ethanol.

-

Base Addition: To the stirring solution, add powdered sodium hydroxide (2.0 eq). Stir the mixture until the base is completely dissolved.

-

Methylation: Carefully add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1-methylimidazole.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-methylimidazole.

Step 2: Synthesis of this compound from 1-Methylimidazole

This protocol is adapted from the synthesis of 1-(phenylmethyl)-1H-imidazole-2-carbonitrile and is expected to be effective for the methylation analogue. It utilizes cyanogen chloride as the cyanating agent. Caution: Cyanogen chloride is a highly toxic and volatile substance and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Materials:

-

1-Methylimidazole

-

Cyanogen chloride (ClCN)

-

Triethylamine ((C₂H₅)₃N)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Multi-neck round-bottom flask

-

Magnetic stirrer and stir plate

-

Gas inlet tube

-

Thermometer

-

Septum

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus (or similar for vacuum distillation)

Procedure:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, thermometer, and septum, place anhydrous acetonitrile. Bubble cyanogen chloride (2.5 eq) into the acetonitrile while cooling the flask in an ice bath to manage the mild exotherm.

-

Addition of 1-Methylimidazole: To the cooled solution, add a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile via syringe.

-

Formation of Intermediate: A color change and the formation of a crystalline solid may be observed. Stir the slurry for 1 hour in the ice bath.

-

Base Addition: While maintaining the temperature below 0°C, add triethylamine (2.5 eq) dropwise at a rate that prevents a significant temperature increase.

-

Reaction: Stir the mixture for 1 hour, allowing it to warm to room temperature.

-

Work-up: Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr distillation) to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the described synthetic steps.

Table 1: Quantitative Data for the Synthesis of 1-Methylimidazole

| Parameter | Value | Reference |

| Starting Material | Imidazole | - |

| Reagents | Methyl iodide, Sodium hydroxide, Ethanol | - |

| Reaction Time | 2-4 hours | General laboratory procedure |

| Reaction Temperature | Room Temperature | General laboratory procedure |

| Yield | High | General laboratory procedure |

| Purification Method | Vacuum distillation | General laboratory procedure |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value (based on analogue) | Reference |

| Starting Material | 1-Methylimidazole | - |

| Reagents | Cyanogen chloride, Triethylamine, Acetonitrile | Adapted from 1-benzylimidazole synthesis |

| Reaction Time | ~2 hours | Adapted from 1-benzylimidazole synthesis |

| Reaction Temperature | 0°C to Room Temperature | Adapted from 1-benzylimidazole synthesis |

| Yield | Expected to be high (e.g., ~83%) | Based on 1-benzylimidazole synthesis |

| Purification Method | Vacuum distillation | Adapted from 1-benzylimidazole synthesis |

Table 3: Characterization Data for this compound

| Analysis | Data |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| ¹H NMR | Predicted chemical shifts (ppm): δ ~7.2-7.0 (2H, d, imidazole ring protons), ~3.8 (3H, s, N-CH₃) |

| ¹³C NMR | Predicted chemical shifts (ppm): δ ~140-120 (imidazole ring carbons), ~115 (nitrile carbon), ~35 (N-CH₃ carbon) |

| IR (Infrared) | Characteristic absorption for C≡N stretch around 2220-2260 cm⁻¹ |

| MS (Mass Spec) | [M]+ at m/z = 107 |

Note: The NMR data is predicted and should be confirmed by experimental analysis.

Mandatory Visualizations

Diagrams of Synthetic Workflow and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Caption: Overall synthetic workflow for the preparation of this compound from imidazole.

Caption: Reaction mechanism for the N-methylation of imidazole.

Caption: Proposed mechanism for the C2-cyanation of 1-methylimidazole.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale requirements, always adhering to strict safety protocols, especially when handling hazardous reagents like cyanogen chloride.

1-Methyl-1H-imidazole-2-carbonitrile CAS number and properties

CAS Number: 45515-45-5

For research use only. Not intended for diagnostic or therapeutic use.

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, including its chemical properties, a proposed synthesis pathway, and safety information. Due to the limited availability of published experimental data for this specific compound, this guide also includes detailed information on its key precursor, 1-methylimidazole, to support researchers in its synthesis and handling.

Chemical Properties and Data

This compound is a specialty chemical used as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and dyes.[1] It is a white to yellowish crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 45515-45-5 | [1] |

| Molecular Formula | C₅H₅N₃ | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| Appearance | White to yellowish solid crystal | [1] |

| Boiling Point | 65-70 °C @ 0.4 Torr | [1] |

| Density | 1.12 ± 0.1 g/cm³ | [1] |

| Flash Point | 96.2 ± 22.6 °C | [1] |

| Refractive Index | 1.579 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Experimental Protocols

A general synthesis strategy involves the methylation of imidazole to form 1-methylimidazole, followed by a cyanation step to introduce the nitrile group at the C2 position.[1]

Synthesis of 1-Methylimidazole (Precursor)

1-methylimidazole is a commercially available colorless liquid that serves as the key precursor. It can be synthesized in the laboratory via the acid-catalyzed methylation of imidazole with methanol or by the Radziszewski reaction.

Experimental Protocol: Alkylation of Imidazole

A common laboratory-scale synthesis involves the deprotonation of imidazole followed by methylation.

-

Deprotonation: Imidazole is treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to form the sodium salt.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution of the imidazole salt.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by distillation.

Below is a logical workflow for the synthesis of the 1-methylimidazole precursor.

Caption: Synthesis workflow for 1-methylimidazole precursor.

Proposed Synthesis of this compound

Therefore, a multi-step approach may be required, potentially involving the introduction of a leaving group at the C2 position followed by nucleophilic substitution with a cyanide salt.

Hypothetical Experimental Protocol:

-

Activation of C2 Position: 1-methylimidazole could be treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the C2 position, forming a highly reactive lithiated intermediate.

-

Cyanation: An electrophilic cyanating agent, such as tosyl cyanide or N-cyanobenzotriazole, would then be added to the reaction mixture to introduce the nitrile group.[3]

-

Quenching and Purification: The reaction would be carefully quenched, followed by an aqueous work-up, extraction with an organic solvent, and purification of the crude product, likely via column chromatography or distillation under reduced pressure.

The following diagram illustrates this proposed, hypothetical workflow.

Caption: Hypothetical workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Verified spectroscopic data for this compound is not widely available. For characterization purposes, researchers should expect signals consistent with the proposed structure. Below are the known spectroscopic data for the precursor, 1-methylimidazole.

Table 2: Spectroscopic Data for 1-Methylimidazole (Precursor)

| Data Type | Key Features |

| ¹H NMR | Signals for the methyl group and three imidazole ring protons.[4] |

| ¹³C NMR | Signals for the methyl carbon and three imidazole ring carbons.[4] |

| FT-IR (neat) | Characteristic peaks for C-H and C-N stretching and ring vibrations.[5] |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 82, with characteristic fragmentation patterns.[6] |

Biological Activity

There is no specific information in the available literature regarding the biological activity or implication in signaling pathways for this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, and as such, this molecule may be of interest for screening in various biological assays.

Safety and Handling

Specific GHS/CLP safety data for this compound is not established. It should be handled with care as an organic compound that may be irritating to the eyes, skin, and respiratory system.[1] The safety data for the precursor, 1-methylimidazole, and the isomeric 1-Methyl-1H-imidazole-5-carbonitrile provide a useful reference for handling procedures.

Table 3: GHS Hazard Information for Related Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 1-Methylimidazole | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[7][8] |

| 1-Methyl-1H-imidazole-5-carbonitrile | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.[1]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[7]

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemos.de [chemos.de]

- 8. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 9. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methyl-1H-imidazole-2-carbonitrile. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document consolidates available information for structurally related compounds and predicted values to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. It is important to note that where experimental data for the target molecule is unavailable, data from closely related compounds or predicted values are provided and clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | ~7.2 - 7.5 | d | ~1-2 | H-4 |

| ¹H | ~7.0 - 7.3 | d | ~1-2 | H-5 |

| ¹H | ~3.8 - 4.0 | s | - | N-CH₃ |

| ¹³C | ~140 - 145 | - | - | C-2 |

| ¹³C | ~125 - 130 | - | - | C-4 |

| ¹³C | ~120 - 125 | - | - | C-5 |

| ¹³C | ~110 - 115 | - | - | CN |

| ¹³C | ~33 - 36 | - | - | N-CH₃ |

Note: The chemical shifts for the imidazole ring protons (H-4 and H-5) in related 1-methylimidazole derivatives typically appear in the range of 6.77-7.66 ppm.[1] The specific values for the 2-carbonitrile substituted compound are expected to be in the downfield end of this range due to the electron-withdrawing nature of the nitrile group. The ¹³C NMR chemical shifts are also estimations based on data from related imidazole structures. For instance, in other imidazole derivatives, the C5/C6 carbons resonate between 124.87-132.43 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |

| C=N (Imidazole Ring) | 1500 - 1650 |

| C-H (Aromatic/Heteroaromatic) | 3000 - 3150 |

| C-H (Aliphatic, N-CH₃) | 2850 - 3000 |

Note: The IR spectrum of a related compound, 1-methyl-1H-imidazole, shows characteristic peaks that can be used as a reference.[2] The most indicative peak for this compound would be the nitrile stretch.

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Fragmentation Pattern |

| Electron Ionization (EI) | M⁺: 107 | Loss of HCN (m/z 80), loss of CH₃CN (m/z 66) |

Note: The mass spectra of substituted imidazoles typically show a pronounced molecular ion peak.[3] The fragmentation patterns of nitrogen-containing heterocyclic compounds can be complex, but characteristic losses of small neutral molecules are common.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid this compound.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[6]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[6]

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[6]

-

Acquire the ¹H NMR spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).

-

For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[7]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Place a small amount (1-2 mg) of the crystalline this compound into an agate mortar.[8]

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8][9]

-

Transfer the powder into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) for separation and analysis.

-

-

Data Acquisition (EI-MS) :

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, IR, and MS analysis.

Caption: Relationship between spectroscopic techniques and molecular information.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbonitrile: Discovery and History

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its discovery and historical context, physicochemical properties, and key experimental protocols.

Introduction

This compound, with the CAS number 45515-45-5, is a five-membered aromatic heterocycle containing two nitrogen atoms, one of which is methylated, and a nitrile functional group at the 2-position. The imidazole ring is a common scaffold in many biologically active molecules, and the introduction of a nitrile group offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. However, the synthesis of the parent imidazole ring dates back to 1858 by Heinrich Debus. The development of methods for the functionalization of the imidazole ring has been an active area of research since.

The synthesis of 2-cyanoimidazoles gained significant interest with the discovery of their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. While a specific seminal publication for this compound is not apparent, its synthesis follows established principles of imidazole chemistry, namely the N-methylation of the imidazole ring and subsequent cyanation at the C2 position. A plausible synthetic pathway involves the initial preparation of 1-methylimidazole, a well-known compound, followed by a cyanation step. The direct cyanation of 1-substituted imidazoles at the 2-position can be challenging, and various methods have been explored for related compounds, including the use of cyanogen halides or the reaction of imidazole N-oxides with silyl cyanides.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported. However, based on data from its isomers and related compounds, the following properties can be predicted. For comparison, selected properties of the isomeric 1-Methyl-1H-imidazole-5-carbonitrile are provided.

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole-carbonitrile Isomers

| Property | This compound (Predicted/Supplier Data) | 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2) |

| Molecular Formula | C5H5N3[1] | C5H5N3 |

| Molecular Weight | 107.11 g/mol [1] | 107.11 g/mol |

| Appearance | White to yellowish solid | - |

| Boiling Point | - | 65-70 °C (0.4 Torr)[1] |

| Density | - | 1.12 ± 0.1 g/cm³ (20 °C)[1] |

| Vapor Pressure | - | 0.000476 mmHg at 25°C[1] |

| Refractive Index | - | 1.579[1] |

Spectroscopic Data:

-

1H NMR: Signals corresponding to the methyl protons and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.

-

13C NMR: Resonances for the methyl carbon, the three imidazole ring carbons, and the carbon of the nitrile group.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm-1.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 107.11.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthesis is the most probable route. The following represents a generalized experimental workflow based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 1-Methylimidazole

The synthesis of the precursor, 1-methylimidazole, can be achieved through the methylation of imidazole.

Protocol: To a solution of imidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride is added portion-wise at 0 °C. After stirring, a methylating agent, for example, methyl iodide, is added, and the reaction is allowed to proceed at room temperature. The reaction is then quenched with water and the product is extracted with an organic solvent. The crude product is purified by distillation or column chromatography.

Step 2: Cyanation of 1-Methylimidazole to yield this compound

The introduction of a nitrile group at the C2 position of 1-methylimidazole is a key step. One potential method, adapted from the synthesis of analogous compounds, involves the use of a cyanating agent.

Hypothetical Protocol: A solution of 1-methylimidazole in a solvent like acetonitrile is treated with a suitable cyanating agent. The choice of the cyanating agent is critical to achieve substitution at the C2 position. For instance, the reaction of the corresponding 1-methylimidazole-N-oxide with trimethylsilyl cyanide in the presence of a base like triethylamine could be a viable route. The reaction mixture would be stirred under controlled temperature conditions. After completion, the reaction would be worked up by quenching, extraction, and purification by chromatography to isolate this compound.

Applications and Future Perspectives

While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas of research and development. The imidazole core is a key component of many pharmaceuticals, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important pharmacophores.

Given the importance of substituted imidazoles in drug discovery, particularly as kinase inhibitors and metalloproteinase inhibitors, this compound represents a promising starting material for the synthesis of novel therapeutic agents. Further research into its synthesis and reactivity is warranted to fully explore its potential in various scientific domains.

References

Theoretical and Computational Studies of 1-Methyl-1H-imidazole-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it possesses a unique electronic structure and potential for diverse chemical interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Imidazole derivatives are known to exhibit a wide range of biological activities, including as anti-viral, antimicrobial, antifungal, and anti-tumor agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The strategic functionalization of the imidazole ring allows for the fine-tuning of its physicochemical and biological properties.[2]

Introduction

The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, making it a versatile building block in medicinal chemistry.[2][3] The presence of the methyl group at the N1 position and a nitrile group at the C2 position in this compound significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the structural, electronic, and vibrational properties of such molecules, providing insights that complement experimental findings.[4] This guide will delve into the theoretical framework for studying this molecule, present expected quantitative data based on studies of similar compounds, and provide detailed methodologies for its synthesis and analysis.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound. These studies are crucial for rational drug design and the development of new materials.

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT methods, with the B3LYP functional and a 6-311G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.[5]

Table 1: Predicted Geometric Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C≡N | ~1.16 Å |

| C4=C5 | ~1.36 Å | |

| N1-C2 | ~1.38 Å | |

| N1-C5 | ~1.38 Å | |

| N1-CH₃ | ~1.47 Å | |

| Bond Angle | N1-C2-C≡N | ~178° |

| C4-C5-N1 | ~107° | |

| C2-N1-C5 | ~109° |

Note: These are representative values based on DFT calculations of similar imidazole derivatives. Actual values may vary.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

Table 2: Predicted FMO Properties of this compound (Representative Data)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Note: These are representative values based on DFT calculations of similar imidazole derivatives.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the methyl group and the imidazole ring are regions of positive potential (electrophilic).

Vibrational Analysis

Computational vibrational analysis helps in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Representative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2230 |

| C-H (Methyl) | Asymmetric Stretching | ~2950 |

| C-H (Methyl) | Symmetric Stretching | ~2870 |

| Imidazole Ring | C=N Stretching | ~1640 |

| Imidazole Ring | C-C Stretching | ~1590 |

| Imidazole Ring | N-H in-plane bending | ~1520 |

Note: These are representative values based on computational studies of similar imidazole derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-methylation of imidazole followed by cyanation at the C2 position. A plausible synthetic route is adapted from known procedures for similar compounds.[2]

Step 1: Synthesis of 1-Methylimidazole

-

To a solution of imidazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as sodium hydride or potassium carbonate.

-

Cool the mixture in an ice bath.

-

Add methyl iodide or dimethyl sulfate dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the 1-methylimidazole by distillation.

Step 2: Cyanation of 1-Methylimidazole

-

In a multi-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-methylimidazole in acetonitrile and cool in an ice bath.

-

Bubble cyanogen chloride gas through the solution or add a solution of cyanogen bromide.

-

Add a base, such as triethylamine, dropwise while keeping the temperature below 0°C.

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with an ether.

-

Dry the combined organic layers, evaporate the solvent, and purify the product by distillation or recrystallization.

A general workflow for the synthesis is depicted below:

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, and two distinct signals for the protons on the imidazole ring.

-

¹³C NMR: Expected signals would include a peak for the methyl carbon, three peaks for the imidazole ring carbons, and a peak for the nitrile carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Position | Predicted Chemical Shift (δ) |

| ¹H | N-CH₃ | ~3.7 |

| H4 | ~7.1 | |

| H5 | ~7.0 | |

| ¹³C | N-CH₃ | ~34 |

| C2 | ~128 | |

| C4 | ~129 | |

| C5 | ~122 | |

| C≡N | ~115 |

Note: These are representative values based on data for similar imidazole derivatives.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. The spectrum would be recorded using a KBr pellet or as a thin film. Key expected peaks are listed in Table 3.

Signaling Pathways and Biological Relevance

The imidazole scaffold is a key component in many biologically active molecules and drugs.[2] Its derivatives have been shown to interact with various biological targets, including enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of kinases, which are crucial in cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that could be a target for imidazole-based inhibitors.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery and materials science. The computational methods outlined in this guide provide a robust framework for predicting its molecular properties and guiding experimental work. The provided experimental protocols, adapted from established procedures for similar compounds, offer a starting point for the synthesis and characterization of this molecule. Further research, including the acquisition of specific experimental data for this compound, will be crucial for fully elucidating its potential applications.

References

An In-depth Technical Guide to the Reactivity and Functionalization of the Nitrile Group in 1-Methyl-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and functionalization pathways of the nitrile group in 1-Methyl-1H-imidazole-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the imidazole ring and the synthetic utility of the nitrile moiety.[1] The electron-withdrawing nature of the imidazole ring is expected to influence the reactivity of the adjacent nitrile group.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily centered around nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond.[2][3] The primary reaction pathways include hydrolysis, reduction, cycloaddition, and addition of organometallic reagents.

Diagram of General Reactivity Pathways

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Methyl-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic and nucleophilic substitution reactions of 1-Methyl-1H-imidazole-2-carbonitrile. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the strategic design and synthesis of novel molecules with desired properties. This document details the theoretical basis of its reactivity, outlines key experimental protocols, and presents available quantitative data.

Core Concepts: Reactivity of the this compound Scaffold

The reactivity of this compound is dictated by the interplay of the electron-rich imidazole ring and the electron-withdrawing nitrile group at the C2 position. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3). The lone pair of the pyrrole-like nitrogen participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack. Conversely, the pyridine-like nitrogen and the cyano group at C2 deactivate the ring towards electrophiles, particularly at adjacent positions.

The C2 position is the most electron-deficient and acidic, while the C5 position is generally the most electron-rich and favored site for electrophilic substitution. The C4 position exhibits intermediate reactivity.

The nitrile group, with its polarized carbon-nitrogen triple bond, is the primary site for nucleophilic attack. The electrophilic carbon of the cyano group can react with a variety of nucleophiles, leading to functional group transformations.

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic substitution reactions on this compound are directed by the electronic properties of the imidazole ring, which is generally activated towards electrophiles. However, the presence of the electron-withdrawing cyano group at the C2 position deactivates the ring, making harsher reaction conditions necessary compared to unsubstituted 1-methylimidazole. The primary site of electrophilic attack is the C5 position, due to its higher electron density compared to the C4 position.

Nitration

Nitration introduces a nitro group (-NO₂) onto the imidazole ring, a key functional group in many biologically active compounds.

Reaction Scheme:

Caption: Nitration of this compound.

Experimental Protocol (General Procedure):

A general procedure for the nitration of substituted imidazoles involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

-

Reaction Setup: this compound is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.

-

Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled solution, maintaining the temperature below 10°C.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

| Electrophile | Reagents | Position of Substitution | Yield (%) | Reference |

| NO₂⁺ | HNO₃ / H₂SO₄ | C5 | Not specified | General knowledge |

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the imidazole ring.

Reaction Scheme:

Caption: Bromination of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetic acid, chloroform).

-

Addition of Halogenating Agent: A solution of the halogen (e.g., bromine in acetic acid) is added dropwise to the imidazole solution at room temperature.

-

Reaction: The mixture is stirred until the reaction is complete, which can be monitored by TLC.

-

Work-up: The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium thiosulfate to remove excess halogen.

-

Purification: The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.

Quantitative Data:

| Electrophile | Reagents | Position of Substitution | Yield (%) | Reference |

| Br⁺ | Br₂ in Acetic Acid | C5 | Not specified | General knowledge |

Note: As with nitration, specific quantitative data for the halogenation of this particular substrate is scarce in public literature.

Nucleophilic Substitution and Addition Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the cyano group. These reactions allow for the transformation of the nitrile into other valuable functional groups.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reaction Workflow:

Caption: Hydrolysis of the nitrile group.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: this compound is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the resulting carboxylic acid to induce precipitation.

-

Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized.

Experimental Protocol (Base-Catalyzed Hydrolysis):

-

Reaction Setup: The nitrile is heated to reflux in an aqueous or alcoholic solution of a strong base (e.g., NaOH).

-

Reaction: The reaction proceeds until the nitrile is fully consumed.

-

Work-up: The cooled reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The product is isolated by filtration and purified as described above.

Quantitative Data:

| Reaction | Reagents | Product | Yield (%) | Reference |

| Acid Hydrolysis | aq. HCl, reflux | 1-Methyl-1H-imidazole-2-carboxylic acid | Not specified | General knowledge |

| Base Hydrolysis | aq. NaOH, reflux | 1-Methyl-1H-imidazole-2-carboxylic acid | Not specified | General knowledge |

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

Logical Relationship of Reaction Steps:

Caption: Grignard reaction with the nitrile group.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Grignard Reagent: The Grignard reagent, dissolved in an appropriate ether solvent, is added dropwise to the nitrile solution at a low temperature (e.g., 0°C or -78°C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone can be purified by column chromatography.

Quantitative Data:

| Organometallic Reagent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | R-MgX | (1-Methyl-1H-imidazol-2-yl)(R)methanone | Not specified | General knowledge |

Note: The success of this reaction can be influenced by the nature of the 'R' group on the Grignard reagent and the reaction conditions. The basicity of the Grignard reagent can also lead to side reactions.

Conclusion

This compound exhibits a rich and versatile reactivity profile. The imidazole ring is amenable to electrophilic substitution, predominantly at the C5 position, although the electron-withdrawing cyano group necessitates relatively harsh conditions. The nitrile functionality serves as a key handle for nucleophilic addition and substitution reactions, enabling its conversion into valuable carboxylic acids and ketones. The experimental protocols and theoretical considerations outlined in this guide provide a foundational understanding for researchers engaged in the synthesis and modification of this important heterocyclic scaffold. Further investigation is warranted to establish specific quantitative data and to explore the full synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-imidazole-2-carbonitrile as a versatile synthetic intermediate in chemical research and drug development.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₅H₅N₃. It presents as a white to yellowish crystalline solid and serves as a valuable building block in organic synthesis.[1] The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, and a reactive nitrile group makes this compound a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] The imidazole core is frequently utilized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles.

Applications in Synthesis

This compound is primarily employed as an intermediate in the synthesis of substituted imidazole derivatives for various applications, including:

-

Pharmaceutical Drug Development: The 1-methyl-1H-imidazole moiety is a key structural feature in various biologically active compounds. It has been identified as an effective hinge-binding motif in kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms and inflammatory diseases.[3] The nitrile group at the 2-position offers a synthetic handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Heterocyclic Chemistry: The carbonitrile functionality is a versatile precursor for the construction of other heterocyclic rings fused to the imidazole core. This allows for the exploration of novel chemical space in the development of new scaffolds for various applications.

-

Agrochemicals and Material Science: Imidazole derivatives have also found applications in the development of antifungal agents for crop protection and as components in functional materials.[4]

Physicochemical and Spectroscopic Data

| Property | Data for Analogous Compounds |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol |

| Appearance | White to yellowish crystalline solid[1] |

| Melting Point | 60-62 °C (for 2-methyl-1H-imidazole-1-carbonitrile)[5] |

| ¹H NMR (Predicted) | Signals expected for the N-methyl group (singlet, ~3.8-4.0 ppm) and two imidazole ring protons (doublets or singlets, ~7.0-7.5 ppm). |

| ¹³C NMR (Predicted) | Resonances anticipated for the N-methyl carbon, the two imidazole ring carbons, the quaternary imidazole carbon attached to the nitrile, and the nitrile carbon itself. For 1-methylimidazole, peaks are observed around 129.1, 121.0, and 33.2 ppm. The C2 carbon and the nitrile carbon would have distinct shifts. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹. |

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a framework for the synthesis and utilization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile and provides a likely route to the title compound.[6] The synthesis is a two-step process starting from imidazole.

Step 1: Synthesis of 1-Methyl-1H-imidazole

-

To a solution of imidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C to deprotonate the imidazole.

-

After stirring for a short period, add a slight excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole.

Step 2: Cyanation of 1-Methyl-1H-imidazole

-

In a well-ventilated fume hood, dissolve 1-methyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a multi-necked flask equipped with a stirrer, thermometer, and gas inlet.

-

Cool the solution in an ice bath.

-

Bubble cyanogen chloride gas (2.5 equivalents) through the solution. Caution: Cyanogen chloride is highly toxic.

-

An exotherm may be observed, and a solid may precipitate.

-

After the addition is complete, continue stirring in the ice bath for 1 hour.

-

Cool the resulting slurry to -20 °C.

-

Slowly add triethylamine (2.5 equivalents) while keeping the internal temperature below 0 °C.

-

Stir the mixture for 1 hour as it warms to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3x).

-

Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound. A yield of around 80% can be expected based on analogous reactions.[6]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Protocol 2: Utilization as an Intermediate in the Synthesis of a JAK2 Inhibitor Scaffold

This protocol illustrates how this compound can be used as a starting material for the synthesis of more complex molecules, such as a scaffold for JAK2 inhibitors. This hypothetical protocol involves the conversion of the nitrile to an amidine, followed by cyclization.

Step 1: Formation of an Amidine from the Nitrile

-

Treat a solution of this compound in a suitable solvent (e.g., ethanol) with sodium ethoxide.

-

Bubble anhydrous hydrogen chloride gas through the solution at low temperature to form the corresponding imidate hydrochloride.

-

Isolate the imidate salt and react it with a solution of ammonia in ethanol to yield the amidine.

Step 2: Cyclization to form a Fused Heterocycle

-

React the resulting 1-methyl-1H-imidazole-2-carboximidamide with a suitable dielectrophile, such as a β-ketoester, in the presence of a base.

-

Heat the reaction mixture to effect cyclization, leading to the formation of a pyrimidine ring fused to the imidazole, a common core in kinase inhibitors.

Diagram 2: General Workflow for a Kinase Inhibitor Screening Program

References

Application Notes and Protocols for N-Methylation of Imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-methylation of imidazole-2-carbonitrile, a key synthetic transformation for the preparation of 1-methyl-1H-imidazole-2-carbonitrile. This methylated derivative serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established methodologies for the N-alkylation of imidazoles and related heterocycles.

Introduction

N-methylation of imidazole-containing compounds is a fundamental reaction in medicinal chemistry and materials science. The addition of a methyl group to the imidazole nitrogen can significantly alter the molecule's physicochemical properties, including its basicity, solubility, and ability to participate in intermolecular interactions. In the context of drug discovery, N-methylation can be a crucial step in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For imidazole-2-carbonitrile, N-methylation yields this compound, a versatile intermediate for further chemical modifications.

General Reaction Scheme

The N-methylation of imidazole-2-carbonitrile proceeds via the deprotonation of the imidazole N-H followed by nucleophilic attack on a methylating agent.

Caption: General scheme for the N-methylation of imidazole-2-carbonitrile.

Comparative Data for N-Methylation of Imidazolecarbonitriles

The following table summarizes reaction conditions for the N-methylation of imidazolecarbonitrile isomers, providing a basis for selecting an appropriate protocol.

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole-4-carbonitrile | Methyl iodide | Sodium hydride | DMF | 0 - 25 | 3 | 86 | [1] |

| Imidazole | Dimethyl carbonate | K2CO3 | DMF | 150 | 5 | 95 | Patent Data |

| Imidazole | Methyl iodide | Sodium hydroxide | Ethanol | Room Temp | 2-3 | High | [2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-methylation of imidazole-2-carbonitrile, adapted from a highly successful procedure for the corresponding 4-carbonitrile isomer.[1]

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This robust method employs a strong base to ensure complete deprotonation of the imidazole, leading to a high yield of the N-methylated product.

Materials:

-

Imidazole-2-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-2-carbonitrile (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Stir the mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a 10:1 mixture of dichloromethane/methanol (3 x volume of the aqueous layer).

-

Isolation: Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere and away from moisture.

-

Methyl iodide is toxic and a suspected carcinogen. Use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMF is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for use in a wide range of applications in drug discovery and materials science.

References

The Role of 1-Methyl-1H-imidazole Carbonitriles in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction

Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their ability to engage in various interactions with biological targets. While direct applications of 1-Methyl-1H-imidazole-2-carbonitrile in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature, the closely related isomer, 1-Methyl-1H-imidazole-4-carbonitrile , serves as a key building block in the development of potent and selective kinase inhibitors. This document will focus on the established role of 1-Methyl-1H-imidazole-4-carbonitrile in the synthesis of Janus Kinase 2 (JAK2) inhibitors, providing detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (JAK2) Inhibitors

The 1-methyl-1H-imidazole moiety is a versatile heterocyclic building block in medicinal chemistry.[1] Its structural features, including the imidazole core and the cyano group, make it a valuable scaffold for synthesizing a diverse range of biologically active compounds. The imidazole ring can participate in non-covalent interactions with biological targets, while the nitrile group can be chemically transformed or act as a key pharmacophoric element.[1]

A prominent application of this scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors.[1] Dysregulation of this pathway, particularly through the hyperactivity of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1][2]

Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors.[1][2] The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.[1]

A notable example is the development of a series of potent and orally bioavailable JAK2 inhibitors where the 1-methyl-1H-imidazole moiety was incorporated to optimize physicochemical and pharmacokinetic properties.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against JAK2.

| Compound | JAK2 IC50 (µM) |

| 13a | 0.003 |

| 13d | 0.033 |

| 13h | 0.012 |

| 26 | 0.12 |

Data extracted from Su et al. (2014) as presented in application notes.[2]

Experimental Protocols

The following are generalized protocols based on methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

General Synthesis of 1-Methyl-1H-imidazole-based JAK2 Inhibitors

A common synthetic route involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl groups.

1. Starting Material Preparation:

-

Synthesize the necessary substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid or a halide). The synthesis of 1-Methyl-1H-imidazole-4-carbonitrile can be achieved from 1H-imidazole-4-carbonitrile and a methylating agent.

2. Cross-Coupling Reaction (e.g., Suzuki Coupling):

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative and the coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Heat the reaction mixture to the appropriate temperature (e.g., 110°C) and stir for several hours, monitoring the reaction progress by a suitable method like TLC or LC-MS.[2]

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the final compound.

In Vitro JAK2 Kinase Assay Protocol

1. Reagent Preparation:

-

Prepare a stock solution of the test compound (1-methyl-1H-imidazole derivative) in DMSO.

-

Prepare a kinase buffer solution.

-

Prepare solutions of JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP.

2. Assay Procedure:

-

Serially dilute the test compound stock solution in DMSO to create a range of concentrations.

-

In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known JAK2 inhibitor) and a negative control (DMSO vehicle).

-

Add the JAK2 enzyme to all wells except for a no-enzyme control.

-

Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate mixture.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).[2]

3. Data Analysis:

-

Measure the fluorescence in each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: The JAK/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole-based JAK2 inhibitors.

Caption: A general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving (1-Methyl-1H-imidazol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing (1-Methyl-1H-imidazol-2-yl)acetonitrile as the active methylene compound. This versatile reaction serves as a powerful tool for the synthesis of a diverse range of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the context of drug development, the resulting (E)-2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles are of significant interest due to their potential biological activities, including antifungal and anticancer properties.

General Reaction Scheme

The Knoevenagel condensation of (1-Methyl-1H-imidazol-2-yl)acetonitrile with various aromatic aldehydes proceeds as follows:

Application Notes and Protocols for the Synthesis of Substituted Imidazole Derivatives from 1-Methyl-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbonitrile is a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs, making the development of efficient synthetic routes to novel imidazole derivatives a key area of interest in medicinal chemistry and drug discovery. The cyano group at the 2-position of the 1-methylimidazole core serves as a valuable chemical handle that can be transformed into several other key functional groups, including amines, amides, carboxylic acids, and tetrazoles. These transformations open up a wide range of possibilities for creating diverse molecular architectures for screening in drug development programs.

This document provides detailed application notes and experimental protocols for the synthesis of various substituted imidazole derivatives starting from this compound.

Key Synthetic Transformations

The chemical versatility of the nitrile group allows for several key transformations to generate a library of substituted imidazole derivatives. The primary reactions discussed in these notes are:

-

Reduction of the Nitrile: Conversion of the cyano group to an aminomethyl group, providing a key building block for further derivatization.

-

Hydrolysis of the Nitrile: Formation of 1-methyl-1H-imidazole-2-carboxamide and subsequent hydrolysis to 1-methyl-1H-imidazole-2-carboxylic acid.

-

Cycloaddition to form a Tetrazole: Reaction of the nitrile with an azide source to create a 2-(1H-tetrazol-5-yl)-1-methyl-1H-imidazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.

These transformations are illustrated in the following workflow diagram:

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following sections provide detailed protocols for the key synthetic transformations of this compound.

Reduction of this compound to (1-Methyl-1H-imidazol-2-yl)methanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. Catalytic hydrogenation is a common and effective method for this conversion.

Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g, 9.16 mmol) in methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford (1-Methyl-1H-imidazol-2-yl)methanamine.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| (1-Methyl-1H-imidazol-2-yl)methanamine | This compound | 10% Pd/C, H₂ | Methanol | 85-95 |

Hydrolysis of this compound

The nitrile group can be hydrolyzed to either the corresponding amide or carboxylic acid, depending on the reaction conditions. These derivatives are valuable in drug discovery for their ability to form hydrogen bonds with biological targets.

Controlled hydrolysis under basic conditions can selectively yield the amide.

Protocol:

-

Reaction Setup: To a solution of this compound (1.0 g, 9.16 mmol) in tert-butanol (20 mL), add powdered potassium hydroxide (1.0 g, 17.8 mmol).

-

Reaction: Heat the mixture to reflux and stir for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-Methyl-1H-imidazole-2-carboxamide.

More vigorous acidic or basic conditions will lead to the formation of the carboxylic acid. The carboxylic acid is a key intermediate for the synthesis of esters and amides.[1][2]

Protocol (Acid-Catalyzed):

-

Reaction Setup: Suspend this compound (1.0 g, 9.16 mmol) in a 6 M aqueous solution of hydrochloric acid (20 mL).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Adjust the pH of the solution to 3-4 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-Methyl-1H-imidazole-2-carboxylic acid.[2]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1-Methyl-1H-imidazole-2-carboxamide | This compound | KOH | tert-Butanol | 70-80 | 155-157 |

| 1-Methyl-1H-imidazole-2-carboxylic Acid | This compound | 6 M HCl | Water | 80-90 | 104 (dec.)[2] |

[3+2] Cycloaddition to 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole

The conversion of a nitrile to a tetrazole is a widely used strategy in medicinal chemistry to replace a carboxylic acid group with a more metabolically stable and often more potent bioisostere.

Caption: Workflow for the synthesis of the tetrazole derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 9.16 mmol), sodium azide (0.71 g, 10.99 mmol), and zinc bromide (2.06 g, 9.16 mmol) in N,N-dimethylformamide (DMF) (20 mL).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker containing 100 mL of water.

-

Isolation: Acidify the aqueous solution with 1 M hydrochloric acid to a pH of 2-3. The product will precipitate.

-